

In-Depth Technical Guide to the Infrared Spectroscopy of Diethyl Bis(hydroxymethyl)malonate

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Compound of Interest

Compound Name:	Diethyl bis(hydroxymethyl)malonate
Cat. No.:	B146577

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of **diethyl bis(hydroxymethyl)malonate**. It includes a detailed analysis of its spectral data, experimental protocols for its synthesis, and a workflow diagram for its preparation.

Core Infrared Spectral Data

The infrared spectrum of **diethyl bis(hydroxymethyl)malonate** is characterized by the presence of hydroxyl, alkyl, and ester functional groups. The key absorption peaks are summarized in the table below. These data are critical for the identification and characterization of the compound.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Intensity
3433	O-H	Stretching	Strong, Broad
2982	C-H (in CH ₂ and CH ₃)	Stretching	Medium
1790	C=O (Ester)	Stretching	Strong
1209	C-O (Ester)	Stretching	Strong
1028	C-O (Alcohol)	Stretching	Medium

Experimental Protocols

The following section details the experimental protocol for the synthesis of **diethyl bis(hydroxymethyl)malonate**, a prerequisite for its spectral analysis.

Synthesis of Diethyl Bis(hydroxymethyl)malonate

This protocol is adapted from a standard organic synthesis procedure.

Materials:

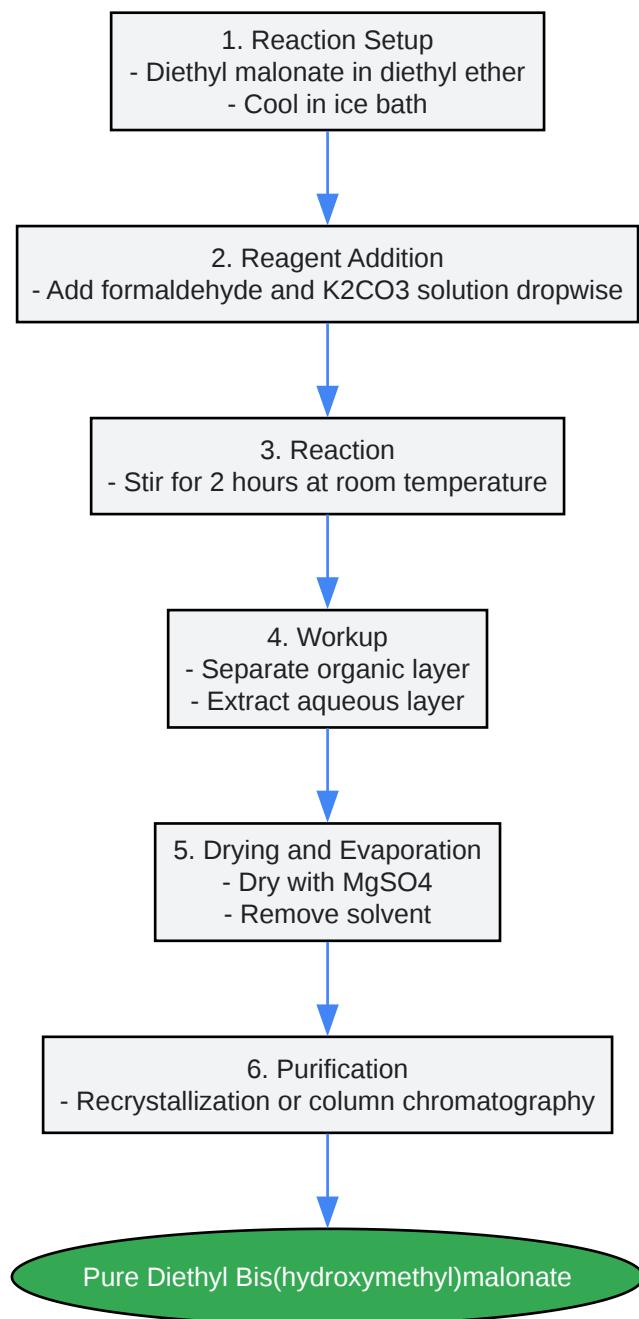
- Diethyl malonate
- Formaldehyde solution (37%)
- Potassium carbonate
- Diethyl ether
- Anhydrous magnesium sulfate
- Ice
- Standard laboratory glassware and apparatus

Procedure:

- Reaction Setup: A solution of diethyl malonate in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
- Addition of Formaldehyde: An aqueous solution of formaldehyde and potassium carbonate is added dropwise to the stirred solution of diethyl malonate over a period of 30 minutes, maintaining the temperature below 10°C.
- Reaction: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature to ensure the completion of the reaction.
- Workup: The reaction mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.
- Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product is purified by recrystallization or column chromatography to yield pure **diethyl bis(hydroxymethyl)malonate**.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **diethyl bis(hydroxymethyl)malonate**.



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